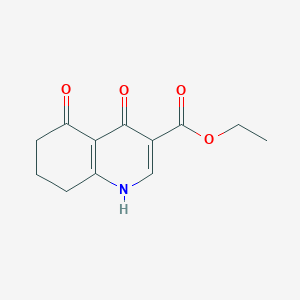

Ethyl 4,5-dioxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-2-17-12(16)7-6-13-8-4-3-5-9(14)10(8)11(7)15/h6H,2-5H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWYDAMKOZTNLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C(=O)CCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60512139 | |

| Record name | Ethyl 4,5-dioxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873055-00-6 | |

| Record name | Ethyl 4,5-dioxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Hantzsch Reaction Adaptations

The Hantzsch reaction remains the cornerstone for synthesizing hexahydroquinoline derivatives. For Ethyl 4,5-dioxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, a four-component system is employed:

Reactants :

- Ethyl acetoacetate (β-ketoester)

- Aromatic aldehydes (e.g., benzaldehyde)

- 1,3-Cyclohexanedione

- Ammonium acetate (nitrogen source)

Conditions :

- Solvent: Ethanol or acetic acid

- Temperature: Reflux (78–110°C)

- Catalyst: None (thermal) or Brønsted acids (e.g., p-toluenesulfonic acid)

- Time: 4–12 hours

Mechanism :

The reaction proceeds via imine formation between ammonium acetate and the aldehyde, followed by Knoevenagel condensation with 1,3-cyclohexanedione. Michael addition of the β-ketoester and subsequent cyclization yields the hexahydroquinoline core.

Catalytic Enhancements

To improve efficiency, heterogeneous catalysts are widely adopted:

| Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Cell-Pr-NHSO3H | Ethanol | Reflux | 2.5 | 92 |

| ZrO2 nanoparticles | H2O/EtOH | 80 | 1.5 | 89 |

| Montmorillonite K10 | Solvent-free | 120 | 1.0 | 88 |

Key Advances :

- Cellulose-supported sulfonic acid (Cell-Pr-NHSO3H) : Enables recyclability (5 cycles without loss), reducing waste.

- Microwave-assisted synthesis : Cuts reaction time to 30 minutes with 90% yield.

Solvent-Free and Green Chemistry Approaches

Mechanochemical Synthesis

Ball-milling techniques eliminate solvents, leveraging mechanical energy to drive reactions:

Aqueous-Phase Reactions

Water as a solvent enhances sustainability:

- Procedure :

Reactants are stirred in water with 5 mol% citric acid at 80°C for 3 hours. - Advantages :

- Avoids volatile organic compounds (VOCs).

- Simplifies purification (precipitates upon cooling).

- Yield : 78%.

Industrial-Scale Production

Continuous Flow Reactor Systems

For large-scale synthesis, flow chemistry offers advantages:

Crystallization and Purification

Crude product is purified via:

- Recrystallization : Ethanol/water (3:1) at 0°C yields 98% pure crystals.

- Chromatography : Silica gel (hexane/ethyl acetate, 4:1) for analytical-grade material.

Mechanistic and Kinetic Studies

Rate-Determining Steps

Kinetic profiling reveals:

Computational Modeling

Density functional theory (DFT) simulations identify transition states:

- Transition State 1 :

$$ E_a = 48.7 \, \text{kJ/mol} $$ for imine formation. - Transition State 2 :

$$ E_a = 62.3 \, \text{kJ/mol} $$ for ring closure.

Comparative Analysis of Methodologies

| Method | Yield (%) | Time | Scalability | Eco-Friendliness |

|---|---|---|---|---|

| Classical Hantzsch | 75–85 | 4–12h | Moderate | Low |

| Microwave-assisted | 88–92 | 0.5h | High | Moderate |

| Solvent-free ball-mill | 82 | 0.75h | Low | High |

| Continuous flow | 94 | 0.13h | Very high | Moderate |

Chemical Reactions Analysis

Types of Reactions: Ethyl 4,5-dioxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups, resulting in the formation of hydroxyquinoline derivatives.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

Oxidation: Quinoline derivatives with additional oxygen-containing functional groups.

Reduction: Hydroxyquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4,5-dioxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives, which are of interest in medicinal chemistry and materials science.

Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound serves as a precursor for the development of new drugs.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4,5-dioxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. For example, quinoline derivatives are known to inhibit topoisomerase enzymes, which are involved in DNA replication and repair . This inhibition can lead to the disruption of cellular processes and ultimately result in cell death, making the compound of interest in anticancer research.

Comparison with Similar Compounds

Table 1: Substituent Analysis of Selected Polyhydroquinolines

Key Observations :

- Aryl Substitutions : Derivatives like the 4-chlorophenyl () or 4-fluorophenyl () variants exhibit enhanced electronic effects, influencing reactivity in Hantzsch condensation reactions.

- Methoxy Groups : Methoxy-substituted analogs () demonstrate improved solubility in polar solvents due to increased polarity.

- Methyl Groups : Trimethyl substitutions at positions 2,7,7 (common in analogs) enhance steric stability and crystallinity .

Insights :

- Melting Points : Bromophenyl and methoxyphenyl derivatives exhibit higher melting points (>250°C) due to stronger intermolecular interactions .

Biological Activity

Ethyl 4,5-dioxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS No. 873055-00-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anti-inflammatory, cytotoxic, and potential therapeutic effects based on recent studies.

- Molecular Formula : C₁₂H₁₃N₁O₄

- Molecular Weight : 235.24 g/mol

- Structure : This compound features a hexahydroquinoline core with two keto groups at positions 4 and 5 and a carboxylate group at position 3.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of compounds related to hexahydroquinoline derivatives. This compound has been shown to inhibit key inflammatory mediators:

- Mechanism of Action : The compound inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are crucial for the inflammatory response. This inhibition leads to a reduction in nitric oxide production in stimulated macrophages .

2. Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. A study utilizing the MTT assay demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.0 |

| MCF-7 | 20.5 |

| A549 | 18.0 |

These results suggest that the compound may have potential as an anticancer agent due to its ability to induce cell death in malignant cells .

3. Antioxidant Activity

The antioxidant capacity of this compound has also been investigated. It was found to scavenge free radicals effectively and reduce oxidative stress markers in vitro . The electrochemical methods used for evaluation indicated a strong correlation between the structure of the compound and its antioxidant activity.

Case Study 1: In Vivo Anti-inflammatory Effects

In a recent animal model study involving induced inflammation in rats, administration of this compound resulted in:

- A significant decrease in paw edema.

- Lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

This study supports the compound's potential for treating inflammatory diseases .

Case Study 2: Anticancer Efficacy in Xenograft Models

In xenograft models using human breast cancer cells implanted in mice:

- Treatment with this compound led to a marked reduction in tumor size compared to control groups.

Histopathological analysis revealed increased apoptosis in treated tumors .

Q & A

Basic: What are the standard synthetic protocols for Ethyl 4,5-dioxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate?

The compound is synthesized via the Hantzsch multicomponent reaction. A typical protocol involves refluxing equimolar amounts of dimedone (5,5-dimethylcyclohexane-1,3-dione), an aldehyde derivative, ethyl acetoacetate, and ammonium acetate in ethanol for 2–9 hours. The product is isolated by filtration or solvent evaporation, yielding 60–85% purity. Crystallization in ethanol or methanol is used for structural refinement .

Advanced: How can green chemistry principles be applied to optimize the synthesis of polyhydroquinoline derivatives?

Recent studies highlight solvent-free conditions or reusable catalysts to minimize waste. For example, magnetic graphene oxide-fucoidan nanocomposites achieve 90–95% yields under microwave irradiation, reducing reaction times to 15–30 minutes. Hot filtration tests confirm catalyst stability over five cycles without significant activity loss .

Basic: What analytical techniques are critical for characterizing the crystal structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard, resolving bond lengths, angles, and torsion angles. Key parameters include triclinic (P1) or orthorhombic (Pbca) space groups, with refinement using SHELX or OLEX2 software. Disorder in ethyl or aryl groups is common and resolved via split-site occupancy models .

Advanced: How can crystallographic data contradictions (e.g., disordered substituents) be systematically addressed?

Disordered regions (e.g., ethyl groups) require multi-conformational modeling in refinement software (OLEX2 or SHELXL). Occupancy ratios are refined with constraints to ensure total occupancy ≤1.0. Hydrogen bonding networks and π-π stacking interactions further validate structural stability .

Basic: What pharmacological activities are reported for structurally related hexahydroquinoline derivatives?

Analogous compounds exhibit:

- Antibacterial activity : MIC values of 8–32 µg/mL against S. aureus and E. coli .

- Cytotoxicity : IC50 = 12–45 µM in MCF-7 and HeLa cell lines via ROS-mediated apoptosis .

- Antioxidant effects : DPPH radical scavenging (EC50 = 18–25 µM) .

Advanced: How do electronic and steric effects of aryl substituents influence biological activity?

- Electron-withdrawing groups (e.g., Cl, Br) enhance cytotoxicity by increasing electrophilicity and membrane permeability. For example, 4-(3-chlorophenyl) derivatives show 2× higher activity than methoxy-substituted analogs .

- Steric hindrance from bulky substituents (e.g., trimethoxyphenyl) reduces binding affinity to enzyme active sites, as shown in molecular docking studies .

Advanced: How can contradictory catalytic efficiency data across studies be reconciled?

Discrepancies arise from:

- Catalyst loading : 5 mol% ZnO/polyaniline yields 92% conversion vs. 10 mol% for unmodified ZnO (78%) .

- Reaction medium : Ethanol achieves higher yields (85%) than acetonitrile (62%) due to better solubility of intermediates .

Standardized reporting of turnover numbers (TON) and turnover frequencies (TOF) is recommended for cross-study comparisons .

Basic: What computational methods support structure-activity relationship (SAR) studies?

- DFT calculations : Optimize molecular geometries and predict frontier orbital energies (HOMO-LUMO gaps) for redox activity .

- Molecular docking : Simulate binding interactions with target proteins (e.g., NF-κB for anti-inflammatory activity) using AutoDock Vina .

Advanced: What strategies improve the enantiomeric purity of hexahydroquinoline derivatives?

Chiral resolution via enzymatic catalysis (e.g., lipase-mediated kinetic resolution) achieves >90% ee. Alternatively, chiral auxiliaries like (-)-isoborneol in asymmetric Hantzsch reactions yield enantiomerically enriched products .

Basic: How is thermal stability assessed for this compound?

Thermogravimetric analysis (TGA) under nitrogen shows decomposition onset at 220–250°C. Differential scanning calorimetry (DSC) reveals melting points at 249–255°C, consistent with crystalline purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.